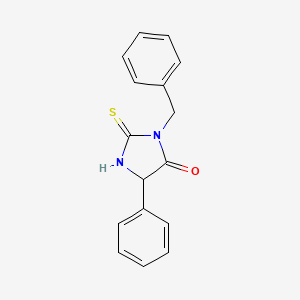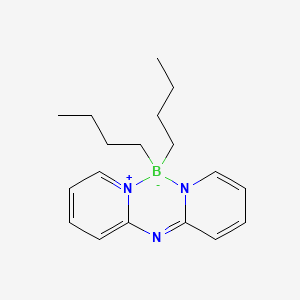
3-benzyl-5-phenyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-5-phenyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BITI and is a member of the imidazolidinone family. BITI has been found to possess unique properties that make it suitable for use in different areas such as medicine, material science, and environmental engineering.
Mécanisme D'action
The mechanism of action of BITI is not fully understood, but research has shown that it induces apoptosis in cancer cells by activating the caspase pathway. BITI has also been found to inhibit the activity of enzymes such as topoisomerase and carbonic anhydrase, which are involved in cell division and proliferation.
Biochemical and Physiological Effects:
BITI has been found to have a low toxicity profile in vitro and in vivo. It has been shown to have no adverse effects on normal cells and tissues. BITI has been found to induce cell death in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BITI is its high purity levels, which make it suitable for use in various lab experiments. BITI has also been found to have a stable shelf life, making it easy to store and transport. One of the limitations of BITI is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on BITI. One of the areas that require further investigation is the mechanism of action of BITI. Further studies are needed to understand how BITI induces apoptosis in cancer cells and its effects on normal cells. Another area that requires further research is the optimization of the synthesis methods to improve the yield and purity of BITI. Additionally, more research is needed to explore the potential applications of BITI in other fields such as material science and environmental engineering.
Conclusion:
In conclusion, 3-benzyl-5-phenyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine, material science, and environmental engineering. BITI has been found to possess unique properties that make it suitable for use in different areas. Further research is needed to fully understand the mechanism of action of BITI and its potential applications in various fields.
Méthodes De Synthèse
BITI can be synthesized through various methods such as the reaction of benzyl isothiocyanate with imidazolidinone in the presence of a base. Another method involves the reaction of benzylamine with carbon disulfide, followed by the reaction with benzyl isothiocyanate and imidazolidinone. These methods have been found to produce high yields of BITI with purity levels of up to 95%.
Applications De Recherche Scientifique
BITI has been extensively studied for its potential applications in medicine. Research has shown that BITI has anticancer properties and can induce apoptosis in cancer cells. BITI has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. BITI has been tested on various cancer cell lines, and its effectiveness has been demonstrated in vitro and in vivo.
Propriétés
IUPAC Name |
3-benzyl-5-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-15-14(13-9-5-2-6-10-13)17-16(20)18(15)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVARGUTUGFHONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)
![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)


![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)


![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)

![3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4984271.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984277.png)
![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)
![N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)